Trimethylsilyl (diazomethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (diazomethyl)phenylphosphinate is an organosilicon compound with the formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is known for its use as a methylating agent in organic chemistry. This compound is particularly valued for its non-explosive nature compared to its analog, diazomethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl (diazomethyl)phenylphosphinate can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . This reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on scalability and safety. The use of automated systems and controlled environments is crucial to minimize risks associated with handling diazo compounds.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (diazomethyl)phenylphosphinate undergoes various chemical reactions, including:
Methylation: It converts carboxylic acids to their methyl esters.
Substitution: It reacts with alcohols to form methyl ethers.
Deprotonation: It is deprotonated by butyllithium to form lithio compounds.
Common Reagents and Conditions
Methylation: Typically involves methanol and results in the formation of methyl esters and methoxytrimethylsilane as byproducts.
Substitution: Reactions with alcohols are conducted under mild conditions to form methyl ethers.
Deprotonation: Utilizes butyllithium in an inert atmosphere to form lithio derivatives.
Major Products Formed
Methyl Esters: From the methylation of carboxylic acids.
Methyl Ethers: From the substitution reactions with alcohols.
Lithio Compounds: From the deprotonation reactions.
Scientific Research Applications
Trimethylsilyl (diazomethyl)phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a methylating agent and in the synthesis of various organic compounds.
Biology: Employed in the derivatization of biological molecules for analysis.
Medicine: Investigated for its potential in drug synthesis and modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for Trimethylsilyl (diazomethyl)phenylphosphinate involves its role as a methylating agent. It transfers a methyl group to substrates, such as carboxylic acids and alcohols, through nucleophilic substitution reactions . The molecular targets include carboxyl and hydroxyl groups, and the pathways involve the formation of methyl esters and ethers .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyldiazomethane: Another diazo compound used as a methylating agent.
Dimethyl(diazomethyl)phosphonate: Known for its use in the homologation of carbonyl compounds.
Uniqueness
Trimethylsilyl (diazomethyl)phenylphosphinate is unique due to its non-explosive nature, making it safer to handle compared to other diazo compounds like diazomethane . Its versatility in various chemical reactions and applications in different fields further distinguishes it from similar compounds .
Properties
CAS No. |
89815-52-1 |
---|---|
Molecular Formula |
C10H15N2O2PSi |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
[diazomethyl(phenyl)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H15N2O2PSi/c1-16(2,3)14-15(13,9-12-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
FIGJHYBFWUEHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.